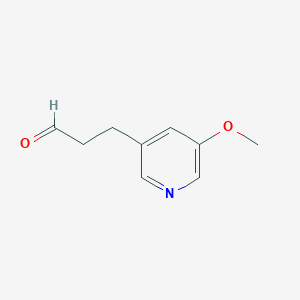
3-(5-Methoxypyridin-3-yl)propanal
Descripción general
Descripción
3-(5-Methoxypyridin-3-yl)propanal is an organic compound . It is widely used in scientific experiments.
Molecular Structure Analysis
The molecular formula of 3-(5-Methoxypyridin-3-yl)propanal is C9H11NO2 . The molecular weight is 165.19 g/mol .Physical And Chemical Properties Analysis
3-(5-Methoxypyridin-3-yl)propanal is a powder at room temperature .Aplicaciones Científicas De Investigación
Bone Turnover and Osteoporosis
3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, a derivative of 3-(5-Methoxypyridin-3-yl)propanal, has been identified as a potent antagonist of the alpha(v)beta(3) receptor, showing promise in the prevention and treatment of osteoporosis. It demonstrated efficacy in in vivo models of bone turnover and was selected for clinical development (Hutchinson et al., 2003).
Kinase Inhibition and Drug Safety
Modifications of 3-methoxy-2-aminopyridine compounds, related to 3-(5-Methoxypyridin-3-yl)propanal, have been studied for their role as kinase inhibitors. These compounds, including (S)-1-((4-(3-(6-Amino-5-methoxypyridin-3-yl)-1-isopropyl-1H-pyrazol-4-yl)pyrimidin-2-yl)amino)propan-2-ol, have been explored for reducing mutagenic potential and time-dependent drug-drug interactions, key factors in drug safety (Palmer et al., 2012).
Leukotriene Synthesis Inhibition
The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid, a derivative of 3-(5-Methoxypyridin-3-yl)propanal, has been developed as a potent and selective inhibitor of leukotriene synthesis. This compound has shown efficacy in a murine model of allergen-induced asthma and completed phase 1 trials, indicating its potential in clinical applications (Hutchinson et al., 2009).
Anti-Cancer Properties
Several studies have investigated the anti-cancer properties of derivatives and related compounds of 3-(5-Methoxypyridin-3-yl)propanal. These include synthesizing and testing bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(i) complexes and other similar compounds for their effectiveness against various cancer cell lines, including ovarian cancer and leukemia (Gallati et al., 2020), (Gallati et al., 2021).
Propiedades
IUPAC Name |
3-(5-methoxypyridin-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-12-9-5-8(3-2-4-11)6-10-7-9/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWVVDXNKBUXMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methoxypyridin-3-yl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



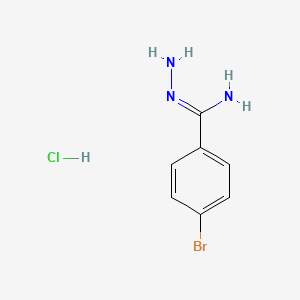
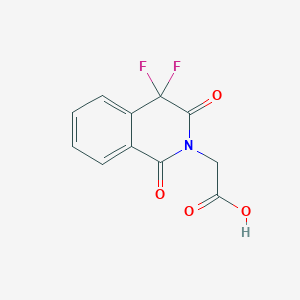
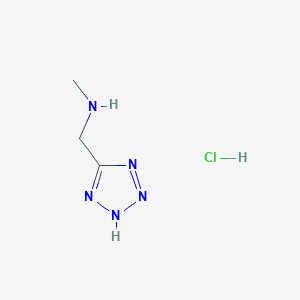
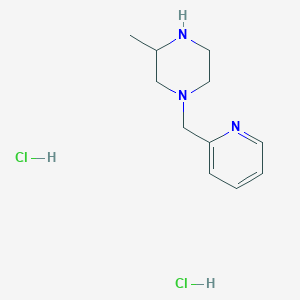
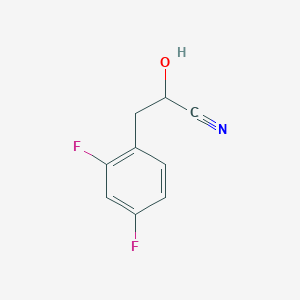
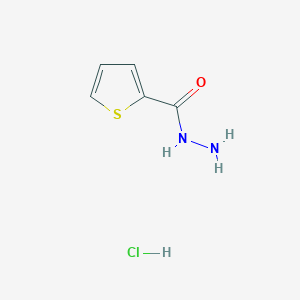
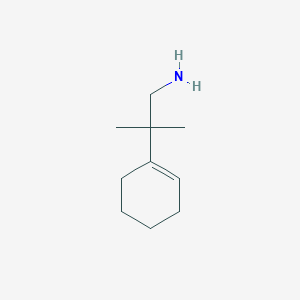
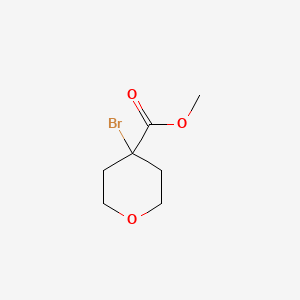
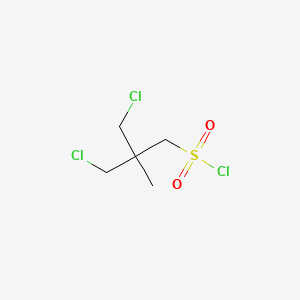
![[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430674.png)
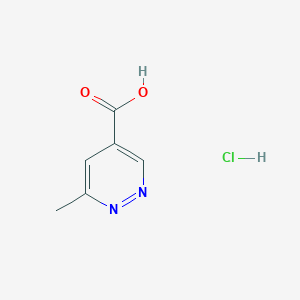
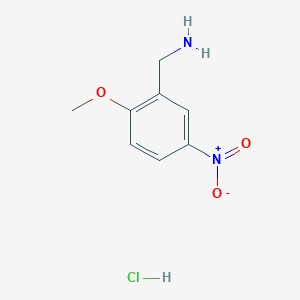
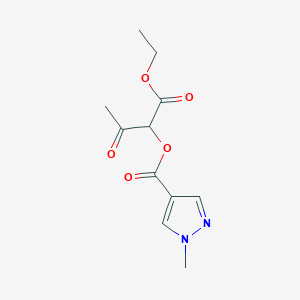
![(3R)-octahydropyrido[2,1-c]morpholine-3-carbonitrile](/img/structure/B1430678.png)